NCT02 is a synthetic compound investigated for its potential use in pancreatic cancer treatment. It is classified as a “molecular glue degrader,” specifically targeting Cyclin K. [] Molecular glue degraders are a class of molecules that induce protein degradation by promoting interactions between a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
NCT02 is a small molecule identified as a cyclin K degrader, specifically targeting the cyclin K and cyclin-dependent kinase 12 complex. It has shown promise as a therapeutic agent for colorectal cancer, particularly in cases where traditional treatments have failed. NCT02 operates by inducing the ubiquitination and subsequent proteasomal degradation of cyclin K and its partner CDK12, marking it as a potential druggable vulnerability in colorectal cancer treatment .
NCT02 is classified as a molecular glue degrader. Molecular glues are small molecules that facilitate the interaction between proteins, leading to targeted degradation through the ubiquitin-proteasome system. NCT02 was derived from a high-throughput screening of an 80,000 small molecule library against patient-derived colorectal cancer spheroids, resulting in its identification as a selective agent for certain colorectal cancer subtypes .
The synthesis of NCT02 involves complex organic chemistry techniques typical for small molecule development. While specific synthetic pathways for NCT02 are not detailed in the sources, the general approach for synthesizing similar molecular glue degraders typically includes:
Technical details on the exact synthesis of NCT02 remain proprietary and are not publicly disclosed in the available literature.
Further structural elucidation through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy would provide more detailed insights into its molecular architecture.
The primary chemical reaction involving NCT02 is its interaction with cyclin K and CDK12, leading to:
These reactions are facilitated by the DDB1 component of the E3 ligase complex, which is essential for recognizing ubiquitinated substrates .
NCT02 functions by acting as a molecular glue that stabilizes the interaction between cyclin K and CDK12 with the DDB1-CUL4-RBX1 E3 ligase complex. The mechanism can be summarized as follows:
This mechanism not only reduces levels of cyclin K but also impacts associated signaling pathways involved in cancer cell proliferation .
While specific physical and chemical properties of NCT02 such as melting point, boiling point, solubility, or spectral data are not provided in the search results, general properties for similar small molecules include:
Further characterization through standard analytical techniques (e.g., high-performance liquid chromatography) would be required to establish these properties definitively.
NCT02 has significant potential applications in scientific research and therapeutic development:
The ongoing research into NCT02 highlights its role in advancing personalized medicine approaches in oncology .
The Cyclin K (CCNK)/Cyclin-dependent kinase 12 complex is a master regulator of transcriptional elongation and genomic stability. This kinase complex phosphorylates the C-terminal domain of RNA polymerase II at serine 2 residues (Ser2-P), enabling efficient transcriptional elongation of DNA damage response (DDR) genes, including BRCA1, ATR, and FANCI [5] [6]. In colorectal cancer, hyperactivity of this complex drives proliferation in Consensus Molecular Subtype 4 (CMS4) tumors and TP53-deficient malignancies by suppressing replication stress responses and promoting oncogene transcription [5]. Depletion of Cyclin K disrupts Cyclin-dependent kinase 12 kinase activity, leading to premature transcription termination of DDR genes and sensitization to DNA-damaging agents [6] [8]. The complex thus represents a high-value therapeutic target in oncology, particularly for tumors reliant on transcriptional addiction.
Molecular glue degraders constitute a paradigm shift in targeted protein degradation. Unlike proteolysis-targeting chimeras (PROTACs), which are bivalent molecules linking target proteins to E3 ubiquitin ligases, molecular glues are monovalent compounds that induce neomorphic protein-protein interactions. They "glue" a target protein to an E3 ligase complex, triggering ubiquitination and proteasomal degradation of the target [4] [7]. The DDB1–CUL4–RBX1 E3 ligase (CRL4) is a prime substrate receptor for molecular glues due to its structural plasticity. NCT02 exemplifies this modality by exploiting CRL4 to degrade Cyclin K without requiring a canonical DDB1-associated receptor (DCAF) [4] [6]. This mechanism enables catalytic, substoichiometric target depletion at low drug concentrations—overcoming limitations of traditional occupancy-driven kinase inhibitors [7].
NCT02 (Chemical name: 6,7-Dihydro-N-(5-methyl-2-thiazolyl)-5H-indeno[5,6-b]furan-3-acetamide) is a first-in-class molecular glue that induces ubiquitination of the Cyclin K/Cyclin-dependent kinase 12 complex via CRL4 recruitment [1] [3] [5]. Originally identified as "HQ461" in a high-throughput screen for cytotoxic compounds, it was optimized to enhance its degradation efficacy [6] [8]. NCT02 binds the kinase domain of Cyclin-dependent kinase 12, creating an interfacial surface that recruits DDB1. This ternary complex positions Cyclin K as a pseudosubstrate for ubiquitination, leading to its rapid proteasomal degradation [6]. The compound's chemical structure features a critical 5-methylthiazol-2-amine pharmacophore that engages DDB1 arginine 928, a key residue for molecular glue activity [8].
Table 1: Biochemical Characteristics of NCT02
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₆N₂O₂S | [1] [3] |
Molecular Weight | 312.39 g/mol | [1] [3] |
Solubility | 100 mM in dimethyl sulfoxide | [1] [2] |
Biological Target | Cyclin K/Cyclin-dependent kinase 12 complex | [1] [5] |
Mechanism | Induces DDB1–Cyclin-dependent kinase 12 interaction | [6] [8] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0